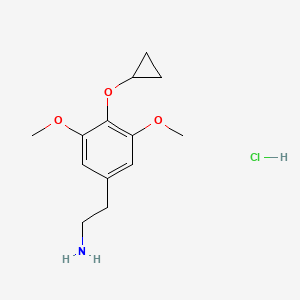
2-(4-Cyclopropyloxy-3,5-dimethoxyphenyl)ethanamine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Cyclopropyloxy-3,5-dimethoxyphenyl)ethanamine;hydrochloride, also known as CP 55940, is a synthetic cannabinoid that has been extensively studied due to its potential therapeutic applications. It was first synthesized in the 1970s by Pfizer researchers, and since then, it has been used in numerous scientific studies to understand its mechanism of action, biochemical and physiological effects, and potential therapeutic uses.
Aplicaciones Científicas De Investigación
Metabolic Pathways and Cytochrome P450 Enzyme Involvement
Research on dimethoxyphenyl-N-((2-methoxyphenyl)methyl)ethanamine compounds, such as NBOMe derivatives, sheds light on their metabolism by cytochrome P450 enzymes. These studies aim to understand the metabolic pathways leading to their transformation into various metabolites, providing crucial information for toxicology and therapeutic potential assessments. The identification of the main enzymes involved in the metabolism of these compounds, such as CYP3A4 and CYP2D6, is essential for predicting drug-drug interactions and understanding their pharmacokinetics (Nielsen et al., 2017).
Identification and Characterization of Novel Psychoactive Substances
The analytical characterization of novel synthetic hallucinogenic compounds, including NBOMe and NBOH derivatives, is crucial for law enforcement and public health agencies. These studies involve identifying the chemical structure, synthesis pathways, and potential psychoactive effects of new substances entering the recreational drug market. Analytical techniques such as mass spectrometry and NMR spectroscopy are employed to elucidate the molecular structure and to assess their similarity to known psychoactive compounds (Zuba & Sekuła, 2013).
Neuropharmacology and Receptor Binding Studies
Investigations into the neuropharmacology of hallucinogens, including 2C compounds and their derivatives, focus on understanding their binding affinity to serotonin receptors and their effects on animal behavior. These studies provide insights into the mechanisms underlying the psychoactive effects of these compounds and their potential therapeutic applications for psychiatric disorders. Comparative studies between different derivatives allow for a deeper understanding of structure-activity relationships and their implications for receptor specificity and drug design (Elmore et al., 2018).
Synthesis and Chemical Properties
Research on the synthesis and chemical properties of compounds containing dimethoxyphenyl groups focuses on developing new synthetic methodologies and understanding the reactivity of these molecules. Studies in this area can lead to the discovery of new chemical reactions and the development of compounds with potential pharmacological applications. The exploration of novel synthetic routes and the characterization of the resulting compounds are fundamental for expanding the chemical space of psychoactive substances and for the development of new therapeutic agents (Tomilov et al., 1990).
Propiedades
IUPAC Name |
2-(4-cyclopropyloxy-3,5-dimethoxyphenyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3.ClH/c1-15-11-7-9(5-6-14)8-12(16-2)13(11)17-10-3-4-10;/h7-8,10H,3-6,14H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZUMOILSFYOWEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC2CC2)OC)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chloro-1-[2-(4-fluorophenyl)pyrrolidin-1-yl]ethanone](/img/structure/B2756171.png)
![Tert-butyl 3-[methyl-[4-(trifluoromethylsulfonyloxy)pyrimidin-2-yl]amino]azetidine-1-carboxylate](/img/structure/B2756173.png)

![Methyl 3-({2-[(2-{[(4-methoxyphenyl)sulfonyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B2756176.png)

![4-Amino-N-[3-(dimethylamino)propyl]-1-propyl-1H-pyrazole-3-carboxamide](/img/structure/B2756178.png)



![N-(4-methylbenzo[d]thiazol-2-yl)-2-(1-tosylpiperidin-2-yl)acetamide](/img/structure/B2756182.png)

![N-(2,3-dimethylphenyl)-8-methyl-2-(4-nitrophenyl)-9-oxo-3,9-dihydrothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B2756188.png)